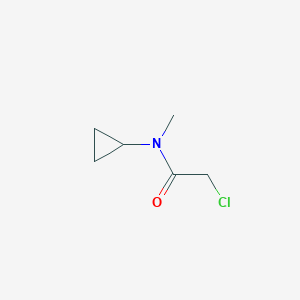

2-chloro-N-cyclopropyl-N-methylacetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-cyclopropyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c1-8(5-2-3-5)6(9)4-7/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZVRBHYIYMRMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Chloroacetamide Chemical Research

The chloroacetamide class of compounds, characterized by a chlorine atom attached to the carbon adjacent to a carbonyl group, has a rich history in chemical research, particularly in the development of herbicides. mdpi.comnih.govsciencemadness.org These compounds are known for their ability to control the growth of unwanted vegetation, a critical aspect of modern agriculture. nih.govresearchgate.netresearchgate.net The herbicidal activity of chloroacetamides is attributed to their reactivity, which allows them to interfere with essential biochemical pathways in susceptible plants. researchgate.net

Research has shown that the reactivity of chloroacetamides is largely centered on the ease with which the chlorine atom can be replaced by nucleophiles. researchgate.net This chemical property is not only crucial for their biological activity but also makes them valuable intermediates in organic synthesis. sciencemadness.orgresearchgate.net The synthesis of various N-aryl 2-chloroacetamides, for instance, is often achieved through the chloroacetylation of the corresponding aryl amine. researchgate.netresearchgate.net

The hydrolysis of chloroacetamide herbicides under different conditions has also been a subject of study, revealing that subtle structural differences can significantly influence their reactivity and degradation pathways. acs.org For example, base-catalyzed hydrolysis often proceeds via an SN2 reaction, leading to hydroxy-substituted derivatives. acs.org This reactivity underscores the importance of understanding the chemical behavior of chloroacetamides for both their application and their environmental fate. nih.gov

Table 1: Physicochemical Properties of 2-Chloro-N-cyclopropyl-N-methylacetamide and a Related Compound

| Property | This compound | 2-Chloro-N-cyclopropylacetamide |

|---|---|---|

| CAS Number | 722538-31-0 | 19047-31-5 |

| Molecular Formula | C6H10ClNO | C5H8ClNO |

| Appearance | - | Light brown Solid Crystalline |

| Chemical Stability | - | Moisture sensitive |

Data for 2-Chloro-N-cyclopropylacetamide sourced from a safety data sheet.

Significance of N Cyclopropyl Amide and α Chloroacetamide Scaffolds in Organic Chemistry

The structural motifs that constitute 2-chloro-N-cyclopropyl-N-methylacetamide, namely the N-cyclopropyl amide and the α-chloroacetamide scaffold, are of considerable interest in organic chemistry for their unique properties and applications.

The N-cyclopropyl amide scaffold has been the subject of conformational studies that have revealed its distinct behavior compared to other aliphatic amides. acs.orgnih.govacs.org NMR studies have shown that secondary N-cyclopropyl amides exhibit a significant population of the E-rotamer (cis) around the carbonyl-nitrogen bond in nonpolar solvents. acs.orgnih.govacs.org This is in contrast to other aliphatic secondary acetamides where the Z-rotamer is overwhelmingly preferred. acs.org Furthermore, N-cyclopropyl amides tend to adopt an ortho conformation around the N-cyclopropyl bond, another feature that distinguishes them from other acetamides. acs.org These conformational peculiarities can be leveraged in drug design to create molecules with specific three-dimensional structures. The incorporation of cyclopropane (B1198618) rings into molecules is a known strategy to alter chemical properties and reduce conformational flexibility.

The α-chloroacetamide scaffold is a key electrophilic "warhead" used in the design of covalent inhibitors. mdpi.com Covalent inhibitors form a stable bond with their target protein, often leading to potent and durable biological effects. The chloroacetamide group can react with nucleophilic residues in proteins, such as the thiol group of cysteine, via an SN2 mechanism. mdpi.com This reactivity has been exploited in the development of inhibitors for a variety of enzymes. mdpi.comresearchgate.net For instance, libraries of chloroacetamide fragments have been screened to identify new scaffolds for the covalent inhibition of protein-protein interactions, such as the TEAD-YAP1 interaction, which is relevant in cancer research. nih.govillinois.edursc.org The reactivity of the α-chloroacetamide can be tuned by modifying the substituents on the amide nitrogen, which can influence the steric and electronic environment of the reactive center. mdpi.com

Table 2: Research Highlights of Core Scaffolds

| Scaffold | Key Research Finding | Significance in Organic Chemistry |

|---|---|---|

| N-Cyclopropyl Amide | Exhibits unusual conformational preferences, with a significant population of the E-rotamer. acs.orgnih.govacs.org | Offers a way to introduce conformational constraints in molecules, which is valuable in medicinal chemistry for designing specific ligands. |

| α-Chloroacetamide | Acts as a reactive electrophile that can form covalent bonds with nucleophilic residues in proteins. mdpi.comresearchgate.net | Widely used as a "warhead" in the design of covalent inhibitors for various enzymatic targets. nih.govillinois.edursc.org |

Research Trajectories and Future Outlook for 2 Chloro N Cyclopropyl N Methylacetamide

Direct Amidation Approaches

Direct amidation stands as a primary route for the synthesis of this compound. This approach involves the formation of an amide bond between a cyclopropylamine (B47189) derivative and a chloroacetyl moiety.

Reaction of Chloroacetyl Chloride with N-Methylcyclopropanamine

The synthesis of this compound can be achieved through the direct acylation of N-methylcyclopropanamine with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the secondary amine (N-methylcyclopropanamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct generated during the reaction. The use of the hydrochloride salt of the amine is also common, which would require an appropriate amount of base to liberate the free amine for the reaction to proceed. While direct literature on the reaction with N-methylcyclopropanamine hydrochloride is sparse, the methodology follows well-established procedures for the chloroacetylation of secondary amines. guidechem.comresearchgate.net For instance, similar reactions involving the acylation of various aliphatic and aromatic amines with chloroacetyl chloride are widely documented. ijpsr.inforesearchgate.net

The general scheme for this reaction is as follows:

N-methylcyclopropanamine + Chloroacetyl chloride → this compound + HCl

To drive the reaction to completion, a scavenger for HCl, such as an aqueous solution of a base or a tertiary amine like triethylamine, is incorporated into the reaction mixture.

Optimization of Reaction Conditions: Solvent Effects, Stoichiometry, and Temperature Control

The efficiency and yield of the amidation reaction are highly dependent on carefully controlled conditions. Key parameters for optimization include the choice of solvent, the stoichiometry of the reactants, and temperature management.

Solvent Effects: The choice of solvent can significantly influence reaction rates and yields. Biphasic systems, such as dichloromethane (B109758)/water, are often employed. guidechem.com The organic solvent dissolves the chloroacetyl chloride and the resulting amide product, while the aqueous phase contains the base (e.g., sodium hydroxide) to neutralize the HCl byproduct. guidechem.com Aprotic solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are also effective, particularly when used with organic bases. researchgate.netresearchgate.net Research has shown that for similar amidations, the combination of THF as a solvent and an organic base can provide excellent yields at room temperature. researchgate.net

Stoichiometry: The molar ratio of the reactants is a critical factor. Often, an excess of the amine or the acylating agent is used to ensure the complete conversion of the limiting reagent. In some preparations, a significant excess of the amine solution is used to act as both the nucleophile and the acid scavenger. guidechem.com In other cases, an excess of chloroacetyl chloride (up to 200 mol%) has been used to achieve high product yields, especially with less reactive substrates.

Temperature Control: The reaction is highly exothermic, necessitating strict temperature control to prevent side reactions and degradation of reactants or products. The dropwise addition of chloroacetyl chloride is typically performed at low temperatures, for example, between -20°C and 5°C. guidechem.com After the initial addition, the reaction may be allowed to proceed at a controlled temperature, such as -15°C for several hours or gradually warmed to room temperature to ensure completion. guidechem.com

Table 1: Optimization of Reaction Conditions for Chloroacetylation

| Parameter | Condition | Observation/Outcome | Reference |

|---|---|---|---|

| Temperature | Maintained at -20°C to -15°C | Controlled reaction, minimized side products, led to high yield (88.9%) for 2-chloro-N-methylacetamide. | guidechem.com |

| Solvent/Base | Dichloromethane/Aqueous NaOH | Effective phase-transfer conditions, leading to 98.5% conversion. | guidechem.com |

| Solvent/Base | THF/DBU | Gave the best results for amidation of aryl amines, with yields of 75-95% at room temperature. | researchgate.net |

| Stoichiometry | Excess chloroacetyl chloride (200 mol%) | Used to achieve high yield (95%) in the chloroacetylation of mesitylene. | |

Catalytic Considerations in Amide Bond Formation

To enhance the rate and selectivity of amide bond formation, various catalytic systems can be employed. These catalysts can activate either the amine or the carboxylic acid derivative. For chloroacetylation reactions, both Lewis acid and base catalysis have been explored.

Lewis Acid Catalysis: Friedel-Crafts acylation, a related reaction, often uses Lewis acids like aluminum chloride. In the context of chloroacetylation of arenes, modified clay catalysts such as Fe-exchanged montmorillonite (B579905) K10 have proven effective. These solid acid catalysts offer advantages in terms of ease of separation and reusability.

Base Catalysis: Organic bases can also act as catalysts. 1,8-Diazabicyclo[11.5.4]undec-7-ene (DBU) has been successfully used to promote the amidation of chloroacetyl chloride with aromatic amines, affording high yields in short reaction times at room temperature. researchgate.net The base not only neutralizes the HCl byproduct but also can activate the amine nucleophile, facilitating the reaction.

Synthesis of Related N-Cyclopropyl-N-methylacetamide Derivatives

The synthetic framework used for this compound can be extended to produce a variety of structurally related derivatives. This is achieved by modifying either the cyclopropylamine precursor or by introducing different substituents on the nitrogen atom.

Approaches via Chloroacetylation of Substituted Cyclopropyl Amines

A diverse range of N-cyclopropyl acetamide (B32628) derivatives can be accessed by starting with cyclopropylamines that bear substituents on the ring. The synthesis of these precursors, such as trans-2-substituted-cyclopropylamines, can be accomplished from readily available α-chloroaldehydes. chemrxiv.org Once these substituted cyclopropylamines are obtained, they can undergo chloroacetylation under conditions similar to those described for the parent compound. This modular approach allows for the introduction of various functional groups onto the cyclopropyl ring, leading to a wide library of derivatives. The reaction involves the standard acylation of the substituted cyclopropylamine with chloroacetyl chloride, typically in the presence of a base and an appropriate solvent. researchgate.net

Introduction of Diverse N-Substituents

Another strategy to generate related derivatives involves varying the substituents on the nitrogen atom of the chloroacetamide. By replacing the N-methylcyclopropanamine with other primary or secondary amines, a vast array of N-substituted 2-chloroacetamides can be synthesized. This method involves reacting chloroacetyl chloride with various aliphatic and aromatic amines. ijpsr.info Research has demonstrated the synthesis of numerous 2-chloro-N-alkyl/aryl acetamide derivatives by treating the corresponding amine with chloroacetyl chloride at room temperature. ijpsr.inforesearchgate.net For example, a new synthetic route for 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide involves the acylation of p-nitroaniline followed by methylation. google.com This highlights the versatility of the chloroacetylation reaction in creating diverse molecular structures.

Table 2: Examples of Synthesized 2-Chloro-N-alkyl/aryl Acetamide Derivatives

| Amine Reactant | Product | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| o-Methoxy aniline | 2-chloro-N-(2-methoxyphenyl)acetamide | 59.62 | 40-42 | ijpsr.info |

| p-Methoxy aniline | 2-chloro-N-(4-methoxyphenyl)acetamide | 55.45 | 118-120 | ijpsr.info |

| N-Methyl aniline | 2-chloro-N-methyl-N-phenylacetamide | 25.80 | 66-68 | ijpsr.info |

Purity, Isolation, and Yield Enhancement Strategies in Synthesis

The successful synthesis of this compound is contingent on methodologies that not only drive the reaction to completion but also facilitate the separation of the desired product from impurities and byproducts. Key strategies in this regard include the choice of base, solvent, reaction temperature, and the subsequent work-up and purification procedures.

A common approach for the synthesis of N-substituted chloroacetamides involves the reaction of a secondary amine with chloroacetyl chloride. This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride (HCl) generated during the reaction, thereby preventing the protonation of the amine reactant and driving the equilibrium towards the product. The selection of the base and solvent system is critical for optimizing the yield and purity.

For instance, in the synthesis of analogous chloroacetamides, various bases and solvents have been employed with significant effects on the reaction outcome. One effective method utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in tetrahydrofuran (THF) as a solvent. researchgate.net This combination has been shown to produce amides in high yields, typically ranging from 75% to 95%, at room temperature over a period of 3 to 6 hours. researchgate.net The use of a non-nucleophilic base like DBU is advantageous as it minimizes side reactions that could occur if the base itself were to react with the chloroacetyl chloride.

Another strategy involves conducting the reaction under neutral, metal-free conditions, which is considered a green chemistry approach. biosynth.com This method often employs an HCl scavenger to neutralize the acid formed, which can lead to high yields and simplified purification. biosynth.com The choice of solvent is also crucial, with aprotic solvents like dichloromethane (DCM) or acetonitrile (B52724) often being favored.

The isolation of this compound from the reaction mixture typically involves a series of extraction and washing steps. After the reaction is complete, the mixture is often poured into cold water to precipitate the crude product. researchgate.net The solid can then be collected by filtration and washed with water to remove any water-soluble impurities and salts. researchgate.net Subsequent recrystallization from a suitable solvent, such as ethanol, is a common method to further purify the compound. researchgate.net

The table below summarizes various conditions used in the synthesis of related chloroacetamides, which can be adapted and optimized for the synthesis of this compound to enhance yield and purity.

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purification Method |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Tetrahydrofuran (THF) | Room Temperature | 3 - 6 | 75 - 95 | Recrystallization from ethanol |

| Triethylamine (TEA) | Dichloromethane (DCM) | 0 - Room Temperature | 2 - 4 | 70 - 90 | Column Chromatography |

| Sodium Hydroxide (NaOH) | Water/DCM (Biphasic) | 0 - 5 | 1 - 2 | 85 - 98 | Extraction and Distillation |

| Potassium Carbonate (K2CO3) | Acetonitrile | Room Temperature | 5 - 8 | 65 - 85 | Filtration and Washing |

Furthermore, a patent for a similar compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, describes a two-step synthesis that achieves a high yield and purity. This process involves the initial formation of 2-chloro-N-p-nitrophenylacetamide, followed by a methylation step. The patent reports a yield of over 90% and a purity exceeding 98% by employing stable solvents like dichloromethane and water during the methylation reaction, which minimizes the formation of impurities that can arise from solvent decomposition under alkaline conditions. erciyes.edu.tr This highlights the importance of carefully selecting reaction conditions to not only maximize the yield but also to simplify the purification process and obtain a final product of high purity.

The purity of the final product can be assessed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide quantitative data on the purity of the compound and can help in identifying any residual starting materials or byproducts.

Derivatization and Design of Advanced Molecular Architectures from 2 Chloro N Cyclopropyl N Methylacetamide

Structural Modification of the Acetamide (B32628) Moiety

The acetamide moiety in 2-chloro-N-cyclopropyl-N-methylacetamide is a prime site for structural modification, primarily through reactions involving the activated α-chloro position. The carbon-chlorine bond is susceptible to nucleophilic substitution, providing a gateway to a wide array of derivatives.

The chlorine atom can be readily displaced by a variety of nucleophiles, a common reactivity pattern for N-aryl-2-chloroacetamides. researchgate.net This allows for the introduction of diverse functional groups, thereby modulating the electronic and steric properties of the molecule. For instance, reaction with amines, thiols, or alcohols would lead to the corresponding amino-, thio-, and alkoxy-acetamide derivatives.

Research on related chloroacetamide compounds has demonstrated that these substitution reactions can be carried out under various conditions. For example, the synthesis of 2-(formylaryloxy)acetamides has been achieved by reacting 2-chloroacetamide (B119443) with hydroxybenzaldehydes in the presence of a base like potassium carbonate. Similarly, direct amination of benzhydrols with 2-chloroacetamide has been catalyzed by aluminum triflate. These methodologies could potentially be adapted for this compound to generate a library of new compounds.

Furthermore, the chloroacetamide functionality can serve as a precursor to various heterocyclic systems through intramolecular cyclization reactions following an initial nucleophilic substitution. researchgate.net While specific examples for this compound are not documented, the general principle suggests that appropriate choice of a bifunctional nucleophile could lead to the formation of novel ring systems fused to the acetamide backbone.

| Reactant | Reagent/Conditions | Product Type |

| This compound | Amine (R-NH2) | N-cyclopropyl-N-methyl-2-(amino)acetamide |

| This compound | Thiol (R-SH) | N-cyclopropyl-N-methyl-2-(thio)acetamide |

| This compound | Alcohol (R-OH) / Base | N-cyclopropyl-N-methyl-2-(alkoxy)acetamide |

| This compound | Hydroxybenzaldehyde / K2CO3 | N-cyclopropyl-N-methyl-2-(formylaryloxy)acetamide |

Introduction of Diverse Cyclopropyl (B3062369) Substituents and their Chemical Consequences

The cyclopropyl group in this compound offers another avenue for structural diversification, although direct functionalization of this ring system in the context of the title compound is not extensively reported. The unique electronic properties and inherent ring strain of the cyclopropane (B1198618) ring can influence the reactivity of the entire molecule and provide a handle for introducing a variety of substituents.

The chemical consequences of introducing substituents on the cyclopropyl ring are significant. The substituents can alter the lipophilicity, polarity, and metabolic stability of the resulting molecule. Furthermore, the stereoelectronic effects of the cyclopropyl ring can impact the conformation of the acetamide side chain, potentially influencing its interaction with biological targets.

While specific derivatization of the cyclopropyl ring of this compound has not been detailed in the available literature, general methods for cyclopropane functionalization could be envisioned. These might include radical-mediated reactions or transition-metal-catalyzed C-H activation strategies, although the presence of the reactive chloroacetamide moiety would necessitate careful selection of reaction conditions to ensure chemoselectivity.

| Cyclopropyl Substituent | Potential Chemical Consequence |

| Alkyl groups | Increased lipophilicity |

| Halogens | Altered electronic properties, potential for further functionalization |

| Hydroxyl or Amino groups | Increased polarity, potential for hydrogen bonding |

| Phenyl or other aryl groups | Introduction of aromatic interactions, potential for π-stacking |

Exploration of Stereoisomeric Forms and their Synthetic Control

The structure of this compound presents the possibility of stereoisomerism, which can have profound implications for the biological activity and physicochemical properties of its derivatives. While the parent molecule itself is achiral, the introduction of substituents on the cyclopropyl ring or certain modifications of the acetamide moiety can lead to the formation of stereoisomers.

For instance, if the cyclopropyl ring is asymmetrically substituted, the adjacent carbon atom becomes a stereocenter, leading to enantiomers. The synthesis of specific stereoisomers would require the use of chiral starting materials or stereoselective synthetic methods. The development of stereoselective cyclopropanation reactions is an active area of research. researchgate.net

Furthermore, rotation around the N-C(O) bond in the acetamide group can be restricted, leading to the possibility of atropisomerism, especially if bulky substituents are introduced on the nitrogen or the acetyl group. The stable conformers could exhibit different biological activities. The control of such stereoisomers would necessitate the use of chiral auxiliaries or catalysts to influence the rotational barrier and favor the formation of a single atropisomer.

While there is no specific literature on the stereoisomeric forms of this compound, the general principles of stereochemistry suggest that this is a critical aspect to consider in the design of advanced molecular architectures based on this scaffold.

Multi-Component Reactions and Sequential Transformations for Scaffold Diversification

Multi-component reactions (MCRs) offer an efficient strategy for the rapid generation of molecular complexity from simple starting materials. The this compound scaffold possesses functional groups that could potentially participate in such reactions, leading to diverse and complex molecular architectures.

The chloroacetamide moiety is a key functional handle for MCRs. For example, isocyanide-based MCRs like the Ugi and Passerini reactions often utilize a carboxylic acid component. nih.gov While this compound is not a carboxylic acid, its chloroacetyl group can be envisioned as a precursor to a reactive intermediate that could participate in interrupted or sequential MCRs. For instance, initial substitution of the chloride with a nucleophile containing a carboxylic acid or another reactive group could generate a substrate for a subsequent MCR.

Sequential transformations involving an initial reaction at the chloroacetamide followed by a cyclization or another bond-forming event can lead to significant scaffold diversification. The synthesis of N-substituted chloroacetamides and their subsequent reactions to form heterocyclic systems like thiazolidinones have been reported. researchgate.net These strategies could be adapted to this compound to build complex polycyclic systems.

The exploration of MCRs and sequential transformations involving this scaffold holds significant promise for the discovery of novel chemical entities with diverse structures and potential applications.

| Reaction Type | Potential Reactants with this compound derivative | Resulting Scaffold |

| Ugi-type Reaction | Amine, Aldehyde, Isocyanide | Highly functionalized acyclic or heterocyclic structures |

| Passerini-type Reaction | Aldehyde, Isocyanide | α-Acyloxy carboxamide derivatives |

| Sequential Nucleophilic Substitution/Cyclization | Bifunctional nucleophiles | Fused or spirocyclic heterocyclic systems |

Computational Chemistry and Theoretical Analysis of 2 Chloro N Cyclopropyl N Methylacetamide

Quantum Chemical Studies

Quantum chemical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 2-chloro-N-cyclopropyl-N-methylacetamide at the molecular level.

Electronic Structure Elucidation and Charge Distribution Analysis

The electronic structure of this compound is characterized by the interplay of inductive and resonance effects of its constituent functional groups. The electron-withdrawing nature of the chlorine atom polarizes the C-Cl bond, creating a partial positive charge on the adjacent carbon atom. This effect is somewhat modulated by the electron-donating character of the nitrogen atom's lone pair, which can participate in resonance with the carbonyl group.

A molecular electrostatic potential (MEP) map would visually represent the charge distribution, highlighting the electrophilic and nucleophilic regions of the molecule. For this compound, the MEP would likely show a region of negative potential around the carbonyl oxygen and a region of positive potential around the hydrogen atoms and the electrophilic carbon of the chloromethyl group. nanobioletters.com

Table 1: Hypothetical Natural Bond Orbital (NBO) Charges for this compound based on Analogous Structures

| Atom | Hypothetical NBO Charge (e) |

| O (carbonyl) | -0.6 to -0.7 |

| Cl | -0.1 to -0.2 |

| N | -0.4 to -0.5 |

| C (carbonyl) | +0.7 to +0.8 |

| C (chloromethyl) | +0.1 to +0.2 |

Note: These values are estimations based on computational studies of similar chloroacetamide and N-cyclopropyl amide structures and are for illustrative purposes.

Conformational Landscape and Rotational Barriers

The conformational flexibility of this compound is primarily governed by rotation around the amide C-N bond and the N-cyclopropyl bond. The rotation around the amide bond is known to have a significant energy barrier due to the partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl group. msu.edu This leads to the existence of cis and trans rotamers with respect to the arrangement of the substituents on the nitrogen and the carbonyl group. For most secondary amides, the trans conformer is significantly more stable. msu.edu However, studies on secondary N-cyclopropyl amides have shown an unusual preference for the cis rotamer in apolar solvents, a behavior attributed to the unique steric and electronic properties of the cyclopropyl (B3062369) group. nih.govacs.org

For a tertiary amide like this compound, the steric hindrance between the N-substituents and the acetyl group plays a crucial role. The rotational barrier around the C-N bond in N,N-dimethylacetamide has been a subject of extensive study, with barriers typically in the range of 18-21 kcal/mol. nih.govmontana.edu The introduction of a cyclopropyl group in place of a methyl group is expected to influence this barrier.

Furthermore, rotation around the N-cyclopropyl bond can lead to different conformers, often referred to as ortho and anti (or bisected and gauche). In secondary N-cyclopropyl amides, the ortho conformation is surprisingly favored over the anti conformation, which is the general preference for other secondary acetamides. nih.gov

A detailed computational scan of the potential energy surface (PES) by varying the dihedral angles of these key bonds would be necessary to fully characterize the conformational landscape and identify the global minimum energy structure.

Table 2: Estimated Rotational Barriers for Key Bonds in this compound based on Analogous Compounds

| Bond | Type of Rotation | Estimated Rotational Barrier (kcal/mol) | Reference for Analogy |

| Amide (CO-N) | cis/trans Isomerization | 16-20 | msu.edunih.gov |

| N-Cyclopropyl | Conformational Isomerism | 2-5 | nih.gov |

Note: These are estimated values based on computational and experimental data for related N-methyl and N-cyclopropyl amides.

Vibrational Spectroscopy Predictions and Assignments (e.g., IR, Raman)

Theoretical vibrational spectra (Infrared and Raman) of this compound can be calculated using quantum chemical methods, typically at the DFT level of theory. nih.gov These calculated spectra are invaluable for the interpretation of experimental data and the assignment of vibrational modes to specific molecular motions.

The calculated vibrational frequencies and intensities provide a "fingerprint" of the molecule. Key vibrational modes for this compound would include:

C=O stretching: This is typically a strong, sharp band in the IR spectrum, expected in the region of 1650-1680 cm⁻¹. The exact position is sensitive to the electronic environment and conformation. nih.gov

C-Cl stretching: This vibration is expected in the range of 650-800 cm⁻¹.

C-N stretching: The amide C-N stretching vibration usually appears in the 1250-1350 cm⁻¹ region.

Cyclopropyl ring vibrations: The cyclopropyl group has characteristic C-H and ring deformation modes.

N-methyl group vibrations: These include symmetric and asymmetric stretching and bending modes.

By comparing the calculated spectra of different conformers, it is possible to identify the most likely structure present in an experimental sample. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values, accounting for anharmonicity and basis set deficiencies. youtube.com

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| C=O Stretch | 1650 - 1680 | Strong | Moderate |

| C-N Stretch | 1250 - 1350 | Moderate to Strong | Weak |

| C-Cl Stretch | 650 - 800 | Moderate | Strong |

| Cyclopropyl C-H Stretch | 3000 - 3100 | Moderate | Moderate |

| Methyl C-H Stretch | 2850 - 3000 | Moderate | Moderate |

Note: These are predicted ranges based on general group frequencies and computational studies of similar molecules.

Molecular Orbital Theory and Reactivity Descriptors

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is likely to have significant contributions from the nitrogen lone pair and the π-system of the carbonyl group. The LUMO is expected to be an antibonding orbital, likely the σ* orbital of the C-Cl bond, making this site susceptible to nucleophilic attack.

Reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and the Fukui function, can provide more quantitative measures of reactivity. The Fukui function, for instance, can predict the most likely sites for nucleophilic and electrophilic attack within the molecule. chemrxiv.org

Table 4: Conceptual DFT Reactivity Descriptors (Illustrative)

| Descriptor | Definition | Significance for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital | Related to ionization potential; higher energy indicates greater electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Related to electron affinity; lower energy indicates greater electron-accepting ability. |

| HOMO-LUMO Gap | ELUMO - EHOMO | Indicator of chemical reactivity; smaller gap suggests higher reactivity. |

| Fukui Function (f-) | Predicts site for nucleophilic attack | A larger value on an atom indicates it is more susceptible to attack by a nucleophile. |

| Fukui Function (f+) | Predicts site for electrophilic attack | A larger value on an atom indicates it is more susceptible to attack by an electrophile. |

Reaction Mechanism Simulations

Computational simulations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound.

Energy Profiles and Rate-Determining Steps for Nucleophilic Displacements

The chloromethyl group in this compound is a prime target for nucleophilic substitution reactions (SN2). Computational modeling can be used to map the potential energy surface for such a reaction, identifying the transition state and calculating the activation energy. libretexts.org

The reaction of this compound with a nucleophile (Nu⁻) would proceed via a backside attack on the carbon atom bearing the chlorine atom. The energy profile of this SN2 reaction would show a single transition state, where the C-Nu bond is partially formed and the C-Cl bond is partially broken. chemicalnote.com The height of this transition state on the energy profile corresponds to the activation energy of the reaction, which determines the reaction rate.

Factors influencing the activation energy include the nature of the nucleophile, the solvent, and the steric and electronic properties of the substrate. The presence of the N-cyclopropyl and N-methyl groups can sterically hinder the approach of the nucleophile to the reaction center. Computational studies on related chloroacetamide herbicides have shown that the degradation pathways are often initiated by such nucleophilic attacks. researchgate.net

Table 5: Hypothetical Energy Profile Data for the SN2 Reaction of this compound with a Generic Nucleophile (Nu⁻)

| Species | Relative Energy (kcal/mol) |

| Reactants (Substrate + Nu⁻) | 0 |

| Transition State | +15 to +25 |

| Products (Substituted Product + Cl⁻) | -5 to -15 |

Note: These are illustrative values. The actual energies would depend on the specific nucleophile and the computational method used.

Elucidation of Catalyst-Substrate Interactions in Catalyzed Reactions

As of the latest available research, specific computational studies detailing the catalyst-substrate interactions in catalyzed reactions involving this compound are not present in publicly accessible scientific literature. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, including the identification of transition states, binding energies, and the non-covalent interactions that govern the relationship between a catalyst and a substrate, such analyses have been performed on structurally related but distinct molecules.

For instance, research on other chloroacetamide derivatives has utilized computational methods to understand their molecular geometry, electronic properties, and potential reaction pathways. nih.govresearchgate.net These studies often involve optimizing the molecular structure, calculating vibrational frequencies, and mapping the electron density to predict sites of reactivity. nih.govresearchgate.net Theoretical analyses of similar compounds have also explored their behavior in different solvents and their potential for interactions such as hydrogen bonding and π–π stacking, which are crucial in catalytic processes. nih.gov

However, the specific energetic and geometric parameters of how this compound binds to a catalyst and the subsequent transition states for its reactions have not been reported. Such a study would provide valuable insights into designing more efficient catalytic systems for its synthesis or transformation. The unique structural motifs of this compound, namely the cyclopropyl group and the N-methyl-N-acetyl moiety, would significantly influence its interaction with a catalyst compared to simpler N-phenylacetamide derivatives.

Future computational research is required to fill this knowledge gap. A typical theoretical investigation would likely involve the following:

Selection of a suitable catalyst: Based on known synthetic routes for similar amides.

Modeling of the pre-reaction complex: To determine the most stable orientation of the substrate (this compound) and the catalyst.

Calculation of the reaction pathway: To identify the transition state structures and calculate the activation energies for the key steps of the catalytic cycle.

Analysis of non-covalent interactions: To understand the forces holding the substrate within the catalyst's active site.

Without dedicated research on this compound, any discussion on its specific catalyst-substrate interactions would be speculative and fall outside the required scope of this article.

Role of 2 Chloro N Cyclopropyl N Methylacetamide in Chemical Synthesis

Utility as a Versatile Synthetic Intermediate

2-Chloro-N-cyclopropyl-N-methylacetamide is recognized as a versatile synthetic intermediate and a useful small molecule scaffold. The core of its reactivity lies in the chloroacetyl group. The chlorine atom, being a good leaving group, makes the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity allows for the facile introduction of the N-cyclopropyl-N-methylacetamido moiety into other molecules.

General reviews on the chemistry of N-substituted 2-chloroacetamides highlight that the ease of replacing the chlorine atom is a key feature of their synthetic utility. researchgate.net This class of compounds, including this compound, serves as a crucial intermediate in the synthesis of various organic molecules through nucleophilic substitution reactions involving oxygen, nitrogen, or sulfur-based nucleophiles. researchgate.net The N-cyclopropyl-N-methyl substitution pattern can influence the solubility, reactivity, and conformational properties of the intermediate and the final product, making it a valuable component in the synthetic chemist's toolbox.

Precursor for Agrochemical Compounds

The chloroacetamide class of compounds has a well-documented history in the agrochemical industry, serving as crucial intermediates in the production of various pesticides. researchgate.netgoogle.com Their broad-spectrum activity and effectiveness have led to their use in creating new and more complex active ingredients.

Chloroacetamides are foundational in the synthesis of numerous herbicidal agents. researchgate.net They are known to act as antimicrobial agents, including herbicides and fungicides. researchgate.net The general structure of 2-chloro-N-alkyl/aryl acetamides is a key component in several commercial herbicides. researchgate.net For instance, patent literature describes N-thienyl-chloroacetamides as effective herbicides. google.com The synthesis of such complex herbicides often involves the coupling of a chloroacetamide moiety with a heterocyclic amine.

Furthermore, chloroacetamide derivatives are used as building blocks for modern herbicides that act as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. nih.govresearchgate.netnih.gov These herbicides disrupt a key enzyme in chlorophyll (B73375) and heme biosynthesis in susceptible plants, leading to rapid cell death. pioneer.com The synthesis of these complex PPO inhibitors can involve the use of chloroacetamide intermediates to introduce specific side chains onto a core heterocyclic structure. While direct synthesis pathways for all commercial herbicides are proprietary, the fundamental reaction involves the alkylation of a nucleophilic species (like a substituted amine or phenol) with a chloroacetamide, a reaction for which this compound is a suitable reagent.

In addition to herbicidal applications, chloroacetamide derivatives have been investigated for their fungicidal properties, showing potential for the development of new antifungal treatments. acs.org

Interactive Data Table: Examples of Chloroacetamide-based Agrochemicals

| Compound Class | Target | Example Herbicides | Mode of Action |

| Chloroacetamides | Weeds | Metolachlor, Dimethenamid | Inhibition of cell division researchgate.net |

| PPO Inhibitors | Weeds | Saflufenacil, Butafenacil | Inhibition of protoporphyrinogen oxidase researchgate.netnih.gov |

| Pyrimidine Derivatives | Fungi | Fenclorim (Safener) | Fungicidal Activity acs.org |

Building Block for Complex Organic Molecules

The structural features of this compound make it an effective building block for constructing larger, more complex organic molecules. Its ability to participate in carbon-carbon and carbon-heteroatom bond-forming reactions is central to its utility in multi-step synthetic sequences.

Multi-step synthesis is a cornerstone of modern chemistry, allowing for the creation of complex targets from simpler starting materials. mit.eduvapourtec.com Chloroacetamide derivatives are frequently employed as intermediates within these extended reaction pathways. For example, the related compound 2-chloro-N-methylacetamide is a documented intermediate in the synthesis of the pharmaceutical drug Lumateperone, highlighting the role of this functional group in building complex, biologically active molecules. guidechem.com

The integration of a fragment like the N-cyclopropyl-N-methylamide can be a key step in a synthetic route. The cyclopropyl (B3062369) group is a "bioisostere" for other functionalities and can impart desirable properties such as increased metabolic stability or enhanced binding to a biological target. The synthesis of a ciprofloxacin (B1669076) analogue, a complex antibiotic, has been achieved from a vinylogous cyclopropyl amide, demonstrating the value of the cyclopropyl motif in the construction of advanced molecules. vapourtec.com Therefore, this compound is an ideal reagent for incorporating this valuable structural unit in a planned, step-wise manner.

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound is a valuable reagent for the synthesis of such compounds. Its primary role is as an alkylating agent, where it reacts with a nucleophilic atom that is part of a ring or becomes part of a newly formed ring.

The chemical reactivity of N-aryl 2-chloroacetamides has been shown to lead to the formation of a wide array of heterocyclic systems, including imidazoles, pyrroles, thiazolidin-4-ones, and thiophenes, through nucleophilic substitution, which may be followed by intramolecular cyclization. researchgate.net For instance, a 2-chloroacetamide (B119443) can react with a compound containing both a thiol and an amine to form a thiazole (B1198619) ring. Similarly, reaction with thiourea (B124793) can lead to aminothiazoles. researchgate.net The N-alkylation of existing heterocycles, such as indoles, imidazoles, and triazoles, with alkyl halides is a common and fundamental transformation for modifying their properties. organic-chemistry.org this compound can serve as the electrophile in these reactions, attaching the N-cyclopropyl-N-methylacetamido side chain to a nitrogen atom within a heterocyclic core. researchgate.netorganic-chemistry.org

Interactive Data Table: Heterocycles Synthesized Using Chloroacetamide Intermediates

| Starting Nucleophile Type | Resulting Heterocycle | Reaction Principle |

| Thioamide/Thiourea | Thiazole, Thiazolidinone | Nucleophilic substitution followed by cyclization researchgate.netresearchgate.net |

| Amines/Hydrazines | Imidazole, Pyrrole | Nucleophilic substitution and cyclization researchgate.net |

| Heterocyclic Amines (e.g., Indole, Pyrrole) | N-Alkylated Heterocycles | Direct N-alkylation organic-chemistry.org |

| Semicarbazide | Oxadiazole derivatives | Condensation and cyclization researchgate.net |

Chloroacetamide Derivatives in Key Organic Reactions (e.g., Julia Olefination protocols)

While the primary reactivity of this compound involves nucleophilic displacement of the chloride, the broader class of acetamides and their derivatives participate in a variety of named reactions. A relevant example is the Julia-Kocienski olefination, a powerful method for forming carbon-carbon double bonds.

The Julia-Kocienski olefination typically involves the reaction of a carbonyl compound with a heteroaryl sulfone. cas.cn Modifications of this reaction have expanded its scope to include different functional groups. Notably, the synthesis of α,β-unsaturated Weinreb amides has been achieved using a Julia olefination protocol. Weinreb amides (N-methoxy-N-methylamides) are structurally very similar to the N-cyclopropyl-N-methylamide of the title compound. This suggests that sulfone derivatives bearing such amide functionalities can be employed in Julia-type reactions, serving as precursors to unsaturated amides, which are themselves valuable intermediates in organic synthesis.

Advanced Analytical Methodologies for Research on 2 Chloro N Cyclopropyl N Methylacetamide

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure and bonding of 2-chloro-N-cyclopropyl-N-methylacetamide. Each technique provides unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. Both ¹H and ¹³C NMR are critical for the complete assignment of the hydrogen and carbon atoms in this compound.

Detailed analysis of the ¹H NMR spectrum would be expected to reveal distinct signals corresponding to the cyclopropyl (B3062369), methyl, and methylene (B1212753) protons. The chemical shifts, signal multiplicities (splitting patterns), and integration values provide information about the electronic environment and connectivity of these protons. For instance, the protons on the cyclopropyl ring would likely appear as a complex multiplet in the upfield region of the spectrum. The N-methyl group would present as a singlet, while the chloromethyl group's protons would also be a singlet, typically shifted further downfield due to the deshielding effect of the adjacent chlorine atom.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon, the carbons of the cyclopropyl ring, the N-methyl carbon, and the chloromethyl carbon would be indicative of their chemical environments.

Furthermore, advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the connectivity between protons and carbons, solidifying the structural assignment.

Conformational analysis of related N-cyclopropyl amides has revealed interesting rotational behavior around the amide bond. biosynth.com Similar studies on this compound using variable temperature NMR could elucidate the presence of rotational isomers (rotamers) and the energy barriers associated with their interconversion.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~168-172 |

| CH₂Cl | ~4.0-4.2 | ~40-45 |

| N-CH₃ | ~2.9-3.1 | ~35-38 |

| N-CH (cyclopropyl) | ~2.5-2.8 (multiplet) | ~30-35 |

| CH₂ (cyclopropyl) | ~0.5-0.9 (multiplet) | ~5-10 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group, typically appearing in the region of 1630-1680 cm⁻¹. Another key feature would be the C-Cl stretching vibration, which is expected in the fingerprint region, generally between 600 and 800 cm⁻¹. The C-N stretching vibration of the amide would also be present, along with various C-H stretching and bending vibrations for the cyclopropyl, methyl, and methylene groups.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the cyclopropyl ring and the C-C backbone would be expected to give rise to distinct Raman signals. The study of related compounds like N-methylacetamide has shown that vibrational spectroscopy can be used to understand hydrogen bonding and structural changes. researchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O (Amide I) | Stretch | 1630-1680 | Strong |

| N-H (Amide II - if present as impurity) | Bend | 1510-1570 | Medium-Strong |

| C-N (Amide III) | Stretch | 1200-1300 | Medium |

| C-H (Alkyl) | Stretch | 2850-3000 | Medium-Strong |

| C-Cl | Stretch | 600-800 | Medium-Strong |

| Cyclopropyl Ring | Ring Puckering/Breathing | Varies | Medium-Weak |

Note: The absence of a prominent N-H stretch around 3300 cm⁻¹ would confirm the tertiary nature of the amide.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ionized form and its fragment ions.

For this compound (C₇H₁₂ClNO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with a second peak [M+2]⁺ at two mass units higher, having an intensity of approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org

The fragmentation pattern upon electron ionization would provide further structural confirmation. Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and the nitrogen atom. For this compound, characteristic fragments could arise from the loss of a chlorine atom, the chloromethyl group, the cyclopropyl group, or the methyl group. The analysis of fragmentation patterns of related chloroalkanes and amides can aid in interpreting the spectrum. miamioh.edudocbrown.info

Table 3: Predicted Key Mass Spectral Fragments for this compound

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 161/163 | [C₇H₁₂ClNO]⁺ | (Molecular Ion) |

| 126 | [C₇H₁₂NO]⁺ | Cl |

| 112 | [C₆H₉NO]⁺ | CH₂Cl |

| 84 | [C₄H₆NO]⁺ | C₃H₅ (cyclopropyl) |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | - |

| 43 | [C₂H₃O]⁺ | - |

Note: The relative intensities of these fragments would depend on the ionization energy and the stability of the resulting ions.

Chromatographic Separation and Purification Techniques

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds. A reversed-phase HPLC method would be the most common approach for analyzing this compound. In this setup, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The compound would be detected as it elutes from the column using a UV detector, likely at a wavelength around 200-220 nm where the amide chromophore absorbs. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions (flow rate, mobile phase composition, temperature, and column type).

By running a calibrated standard, HPLC can be used for quantitative analysis to determine the concentration of the compound in a sample. The peak area of the compound in the chromatogram is proportional to its concentration. The purity of a sample of this compound can be determined by the relative area of its peak compared to the total area of all peaks in the chromatogram. While specific methods for this compound are not widely published, methods for similar molecules can be adapted.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is suitable for the analysis of volatile and thermally stable compounds.

For this compound, GC-MS could be employed to analyze its purity, identify volatile impurities, or monitor its presence in a complex mixture. The sample is vaporized and carried by an inert gas through a capillary column with a specific stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase.

As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for positive identification by comparing the obtained mass spectrum with library spectra or by interpreting the fragmentation pattern as described in section 7.1.3. The retention time from the GC provides an additional layer of identification. This technique is particularly useful for detecting and identifying trace-level byproducts in the synthesis of the target compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-N-cyclopropyl-N-methylacetamide, and how can reaction efficiency be maximized?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. React chloroacetyl chloride with N-cyclopropyl-N-methylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction efficiency is maximized by controlling stoichiometry (1:1 molar ratio), using anhydrous solvents (e.g., dichloromethane), and maintaining temperatures between 0–5°C to minimize side reactions. Purification via recrystallization or column chromatography ensures high purity .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).

- NMR Spectroscopy :

- ¹H NMR : Peaks for cyclopropyl protons (δ 0.5–1.5 ppm), N-methyl group (δ 2.8–3.2 ppm), and acetamide CH₂ (δ 3.8–4.2 ppm).

- ¹³C NMR : Carbonyl carbon (δ 165–170 ppm), cyclopropyl carbons (δ 6–12 ppm), and N-methyl carbon (δ 35–40 ppm).

- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) confirms molecular weight .

Q. What are the primary chemical reactivity patterns of this compound in substitution reactions?

- Methodological Answer : The chlorine atom is highly reactive toward nucleophiles (e.g., amines, thiols) under mild conditions (room temperature, polar aprotic solvents like DMF). Hydrolysis in acidic/basic media yields cyclopropylmethylamine and acetic acid derivatives. Competitive reactions (e.g., elimination) are minimized by pH control and low-temperature conditions .

Advanced Research Questions

Q. How can reaction parameters be optimized for synthesizing derivatives via nucleophilic substitution of the chlorine atom?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃, AlCl₃) or Brønsted acids (e.g., H₂SO₄) to enhance electrophilicity of the carbonyl group .

- Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) to stabilize transition states.

- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., primary amine substitution), while higher temperatures favor thermodynamic products (e.g., secondary amine adducts). Monitor progress via TLC or GC-MS .

Q. What intermolecular interactions stabilize the crystal structure of this compound, and how do they influence physicochemical properties?

- Methodological Answer : X-ray crystallography reveals intramolecular C-H···O hydrogen bonds between the cyclopropyl CH₂ and carbonyl oxygen, enhancing conformational rigidity. Intermolecular N-H···O hydrogen bonds between amide groups contribute to layered packing, increasing melting point and reducing solubility in non-polar solvents .

Q. What methodological challenges arise in analyzing regioselectivity during derivatization reactions of this compound?

- Methodological Answer : Competing pathways (e.g., alkylation vs. elimination) require precise control of nucleophile strength and steric effects. Use directing groups (e.g., ortho-substituents) or protecting strategies (e.g., Boc protection) to bias substitution. Regioselectivity is quantified via HPLC-MS or 2D NMR (NOESY) .

Q. How do structural modifications (e.g., cyclopropyl vs. aryl substituents) impact the biological activity of chloroacetamide derivatives?

- Methodological Answer : The cyclopropyl group enhances metabolic stability by resisting oxidative degradation compared to aryl substituents. Substituent effects on antifungal activity are assessed via MIC assays against Candida albicans. Electron-withdrawing groups (e.g., Cl) improve target binding affinity, while bulky groups reduce membrane permeability .

Q. What advanced analytical approaches are employed to identify and quantify reaction intermediates in multi-step syntheses involving this compound?

- Methodological Answer :

- In-situ NMR : Monitors real-time intermediate formation (e.g., enolate species during alkylation).

- LC-MS/MS : Quantifies trace intermediates (e.g., hydrolyzed byproducts) with high sensitivity.

- Isotopic Labeling : ¹³C-labeled acetamide tracks reaction pathways and kinetic isotope effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.